molecular formula C10H17N3 B13090042 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13090042
M. Wt: 179.26 g/mol
InChI Key: STSUQSVTYLAAQT-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused bicyclic heterocycles, which are recognized as potent protein kinase inhibitors (PKIs) playing a critical role in targeted cancer therapy . The core structure is a purine analogue, allowing it to function as an antimetabolite in biochemical reactions . Researchers value this scaffold for its potential to inhibit key kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, derivatives of this core have shown promise as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key target for inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) . The structural features of the pyrazolo[1,5-a]pyrimidine core, particularly substitutions at positions like C(2) and C(7), are known to be critical for tuning biological activity, binding affinity, and selectivity towards specific enzymatic targets . This compound is supplied for research purposes only and is integral for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-ethyl-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-4-9-6-10-11-7(2)5-8(3)13(10)12-9/h6-8,11H,4-5H2,1-3H3

InChI Key

STSUQSVTYLAAQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CC(NC2=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H17N3
  • Molecular Weight : 179.26 g/mol
  • CAS Number : 1692051-34-5

The compound features a fused ring structure combining pyrazole and pyrimidine elements, which contributes to its chemical reactivity and biological activity.

Chemistry

In the field of chemistry, 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. The compound can undergo various chemical reactions such as:

  • Oxidation : Can be converted to N-oxide derivatives.
  • Reduction : Leads to the formation of dihydro derivatives.
  • Substitution Reactions : Particularly nucleophilic substitutions at nitrogen atoms.

These reactions allow for the development of new compounds with potential applications in pharmaceuticals and materials science .

Biology

The biological applications of this compound have garnered attention due to its potential as a bioactive molecule. Research has indicated that it may interact with specific molecular targets involved in cell cycle regulation. Notably:

  • Anticancer Activity : The compound has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cancer cell proliferation .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential. Its properties suggest possible applications in treating various conditions:

  • Cancer Treatment : Studies indicate that its mechanism involves inhibition of enzymes critical for tumor growth.
  • Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .

Materials Science

The compound's unique optical and electronic properties have led to investigations into its use in materials science:

  • Development of New Materials : Research is being conducted on its application in creating materials with enhanced electronic characteristics suitable for sensors and other electronic devices .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results showed significant inhibition of cell proliferation at low micromolar concentrations. The mechanism was attributed to the compound's ability to interfere with CDK2 activity.

Case Study 2: Material Development

Research conducted by a team at a leading university explored the use of this compound in developing organic semiconductors. The findings revealed that films made from this compound exhibited improved charge transport properties compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Positional Isomerism

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 2-Ethyl, 5,7-dimethyl C11H16N4 204.27 Enhanced lipophilicity; potential antitumor activity
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 929971-57-3) 5,7-Dimethyl C9H12N4 176.22 Base scaffold for functionalization; reduced steric hindrance
7-Ethyl-2,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 2,6-Dimethyl, 7-ethyl, 5-ketone C10H13N3O 191.23 Ketone group increases polarity; intermediate in oxidation reactions
3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-Iodo, 2-methyl, 7-CF3 C9H8F3IN4 356.09 Electron-withdrawing CF3 enhances reactivity; iodine acts as a leaving group
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-COOEt, 5-cyclopropyl, 7-CF3 C13H16F3N3O2 311.28 Ester group enables further derivatization; cyclopropyl enhances ring strain

Key Observations:

  • Electronic Effects : Compounds with trifluoromethyl (CF3) or iodine substituents exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitution or cross-coupling reactions .
  • Positional Isomerism : Shifting the ethyl group from position 2 (target compound) to 7 (as in 7-ethyl-2,6-dimethyl analog) introduces a ketone, significantly altering solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : Alkyl-substituted derivatives (e.g., target compound) are less water-soluble than carboxylate or hydroxylated analogs (e.g., ) but more lipid-soluble .
  • Stability : The absence of electron-withdrawing groups in the target compound may confer greater stability under acidic conditions compared to nitro or iodinated analogs .

Biological Activity

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a kinase inhibitor. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4C_9H_{12}N_4 with a molecular weight of approximately 164.22 g/mol. The compound features a fused pyrazole and pyrimidine structure characterized by an ethyl group at position 2 and methyl groups at positions 5 and 7. This unique substitution pattern contributes to its biological reactivity and potential therapeutic applications.

Biological Activity

1. Kinase Inhibition:
this compound exhibits potent kinase inhibitory activity. Kinases play critical roles in cell signaling pathways that regulate cell proliferation and metabolism. By inhibiting specific kinases, this compound can impede the growth of cancer cells.

Table 1: Kinase Inhibition Data

Kinase TargetIC50 Value (μM)Selectivity
PI3Kδ0.018High
CDK20.025Moderate
Other PI3K isoforms>1.0Low

2. Anticancer Potential:
Research indicates that this compound has shown promising anticancer activity against various cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 = 3.79 µM
  • NCI-H460 (Lung Cancer) : IC50 = 12.50 µM
    These values suggest that the compound effectively inhibits cancer cell growth at relatively low concentrations .

The mechanism through which this compound exerts its biological effects primarily involves competitive inhibition of ATP binding sites on kinases. This interaction prevents the phosphorylation of target proteins essential for cell cycle progression and survival .

Case Studies

Case Study 1: Selective PI3Kδ Inhibitors
A study highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives aimed at selective inhibition of PI3Kδ. Among these derivatives, one with an IC50 value of 18 nM demonstrated superior selectivity over other PI3K isoforms . This suggests that structural modifications can enhance the therapeutic index of pyrazolo[1,5-a]pyrimidine derivatives.

Case Study 2: CDK Inhibition
In another investigation focusing on CDK inhibitors derived from pyrazolo[1,5-a]pyrimidines, it was found that compounds similar to this compound exhibited selective inhibition of CDK2 with significant implications for cancer therapy .

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